![molecular formula C13H15NO4 B7627798 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B7627798.png)
2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
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Overview
Description
2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid, also known as MI7, is a chemical compound that has been the subject of extensive research due to its potential therapeutic properties. MI7 belongs to the class of isoquinoline carboxylic acids and has been shown to have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA, which may contribute to its anticancer and antimicrobial properties. 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has also been shown to modulate the activity of certain signaling pathways involved in inflammation, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria in vitro. 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has also been shown to reduce inflammation in animal models of arthritis. Additionally, 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid is that it is relatively easy to synthesize using standard laboratory techniques. Additionally, 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has been shown to have a wide range of biological activities, making it a potentially useful compound for the study of various diseases. However, one limitation of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several potential future directions for research on 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid. One area of research could be to further investigate its potential anticancer properties and to determine the mechanisms by which it inhibits cancer cell growth. Another area of research could be to investigate its potential use as a treatment for inflammatory diseases such as arthritis. Additionally, further research could be done to determine the safety and efficacy of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid in animal models and in humans.
Synthesis Methods
The synthesis of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid involves the reaction of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline with chloroacetic acid, followed by hydrolysis to obtain the final product. The synthesis of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid is relatively simple and can be carried out using standard laboratory techniques.
Scientific Research Applications
2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anticancer, antifungal, and antibacterial properties. 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-8-12(15)14-5-4-9-2-3-10(13(16)17)6-11(9)7-14/h2-3,6H,4-5,7-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODOLXLIGQFYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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